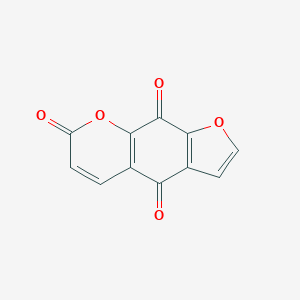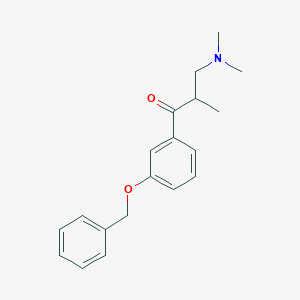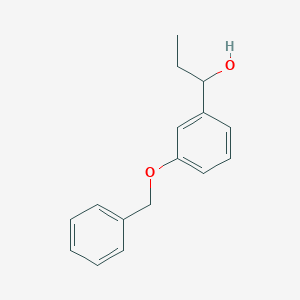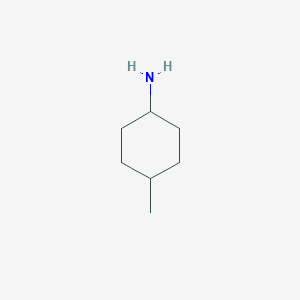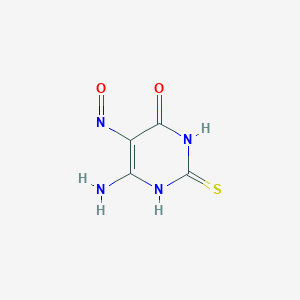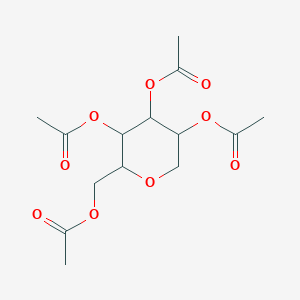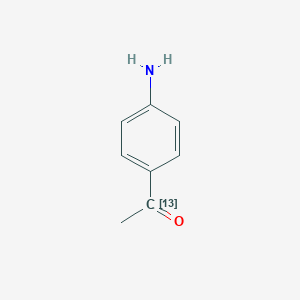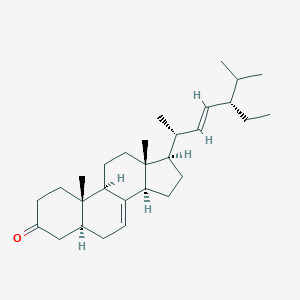
α-Spinasterone
Overview
Description
α-Spinasterol is a stigmastane-type phytosterol found in a variety of plant sources such as spinach . It has a molecular formula of C29H48O .
Synthesis Analysis
α-Spinasterol is a natural product that can be isolated from various plant sources. For instance, it has been isolated from Samanea saman . In a study on the roots of Codonopsis pilosula, α-Spinasterol was identified among other triterpenoids .Molecular Structure Analysis
The molecular structure of α-Spinasterol is characterized by a molecular formula of C29H48O and an average mass of 412.691 Da . It has 9 defined stereocentres .Physical And Chemical Properties Analysis
α-Spinasterol has a density of 1.0±0.1 g/cm3, a boiling point of 500.0±44.0 °C at 760 mmHg, and a flash point of 219.1±20.7 °C . It also has a molar refractivity of 129.1±0.4 cm3 and a polar surface area of 20 Å2 .Scientific Research Applications
α-Spinasterone has been extensively studied in the scientific literature for its various physiological effects. It has been studied for its potential to treat conditions such as male infertility, benign prostatic hyperplasia, androgenetic alopecia, and erectile dysfunction. It has also been studied for its potential to increase muscle mass and strength, improve bone mineral density, and reduce body fat mass.
Mechanism of Action
Target of Action
Alpha-Spinasterone primarily targets Transient Receptor Potential Vanilloid 1 (TRPV1) and Cyclooxygenases (COX-1 and COX-2) . TRPV1 is a non-selective cation channel that is considered to be a molecular integrator of noxious stimuli, while COX-1 and COX-2 are key enzymes in the biosynthesis of prostanoids, which are involved in inflammation and pain .
Mode of Action
Alpha-Spinasterone acts as an antagonist of TRPV1 , inhibiting its activity . It also inhibits the activities of COX-1 and COX-2 , with IC50 values of 16.17 μM and 7.76 μM, respectively . By inhibiting these targets, alpha-Spinasterone can exert its anti-inflammatory, antidepressant, antioxidant, and antinociceptive effects .
Biochemical Pathways
The inhibition of COX-1 and COX-2 by alpha-Spinasterone affects the prostaglandin synthesis pathway , leading to a decrease in the production of pro-inflammatory prostaglandins . The antagonistic action on TRPV1 can affect the pain perception pathway , potentially leading to antinociceptive effects .
Pharmacokinetics
It is known to beblood-brain barrier-permeable and orally active , suggesting it has good bioavailability.
Result of Action
The result of alpha-Spinasterone’s action at the molecular and cellular level is a reduction in inflammation and pain . By inhibiting COX-1 and COX-2, it reduces the production of pro-inflammatory prostaglandins . Its antagonistic action on TRPV1 can lead to a reduction in pain perception .
Advantages and Limitations for Lab Experiments
α-Spinasterone has several advantages for use in laboratory experiments. It is a potent androgenic hormone that is easily synthesized in the laboratory and has a wide range of effects on the body. However, it is important to note that there are some limitations to its use in laboratory experiments. These include the fact that it is not approved for use in humans and that it can cause side effects such as acne and hair loss.
Future Directions
Future research on α-Spinasterone could focus on its potential therapeutic applications in humans. This could include further investigation into its potential to treat male infertility, benign prostatic hyperplasia, androgenetic alopecia, and erectile dysfunction. Additionally, further research could be conducted to investigate its potential to increase muscle mass and strength, improve bone mineral density, and reduce body fat mass. Other areas of research could include its potential to reduce inflammation, improve cognitive function, and its potential to interact with other hormones and drugs in the body.
properties
IUPAC Name |
(5S,9R,10S,13R,14R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,11,19-22,25-27H,7,10,12-18H2,1-6H3/b9-8+/t20-,21-,22+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUAZCZFSVNHEF-FNTXSUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(=O)C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of plants has α-spinasterone been isolated from?
A1: this compound has been successfully isolated from a variety of plants, including Clinopodium umbrosum [], Citrullus colocynthis [, ], Ravenia spectabilis [], and Melia azedarach []. This suggests a potentially wide distribution of this compound in the plant kingdom.
Q2: What other classes of compounds have been found alongside this compound in these plants?
A2: The research indicates that this compound often coexists with other interesting compounds. For instance, in Clinopodium umbrosum, it was found alongside steroids, triterpenoids, flavonoids, and lignolic acids []. Similarly, in Citrullus colocynthis, researchers discovered it alongside other steroids, a phthalate, benzoic acid derivatives, cucurbitacins, and a novel flavone C-glycoside [, ]. This suggests a rich chemical diversity within these plants and potential synergistic effects between different compounds.
Q3: What analytical techniques are commonly employed to identify and characterize this compound?
A3: The provided research articles highlight the use of Nuclear Magnetic Resonance (NMR) spectroscopy and physicochemical property analysis as key methods for identifying and characterizing this compound [, , ]. These techniques provide detailed structural information, ensuring accurate identification of the compound. Additionally, Gas Chromatography-Mass Spectrometry (GC-MS) was used to analyze a dichloromethane extract of Ravenia spectabilis leaves, leading to the identification of this compound among other compounds [].
Q4: Has this compound demonstrated any biological activities in scientific studies?
A4: While the provided research focuses primarily on the isolation and identification of this compound, one study investigated the biological activity of a dichloromethane extract from Ravenia spectabilis leaves, which contained this compound. This extract exhibited acetylcholinesterase (AChE) inhibition activity [], suggesting a possible role of this compound or other co-extracted compounds in this activity. Further research is needed to isolate the specific effects of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)
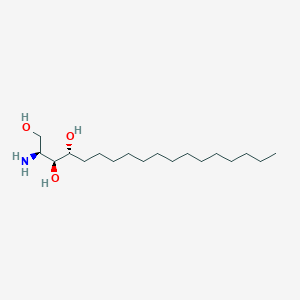
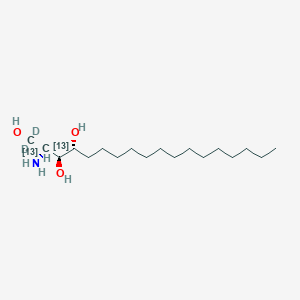
![2-[[[(1,1-Dimethylethoxy)carbonyl]amino]oxy]acetic Acid 2,5-Dioxo-1-pyrrolidinyl Ester](/img/structure/B30879.png)
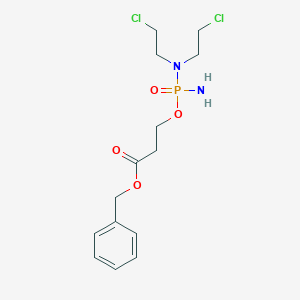
![(S)-6-Chloro-4-hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B30883.png)
